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Abstract
BMS-199264 is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase, the

reversed activity of ATP synthase. Under ischemic conditions, the F1F0 ATP synthase can

switch from its canonical ATP-producing function to a detrimental ATP-hydrolyzing activity,

depleting the cell's energy reserves. By selectively inhibiting this reverse activity without

affecting forward ATP synthesis, BMS-199264 has emerged as a promising cardioprotective

agent. This technical guide provides a comprehensive overview of the solubility and stability of

BMS-199264, alongside detailed experimental protocols for its investigation and a visualization

of its mechanism of action. All quantitative data is summarized for clarity, and key experimental

workflows are detailed to facilitate reproducibility.

Solubility Profile
The solubility of BMS-199264 has been determined in various solvent systems, crucial for both

in vitro and in vivo experimental design.

Table 1: Solubility of BMS-199264 Hydrochloride
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Solvent System Concentration Observations

Dimethyl Sulfoxide (DMSO) 100 mg/mL (176.20 mM) Requires sonication

10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline
≥ 2.5 mg/mL (4.41 mM) Clear solution

10% DMSO, 90% (20% SBE-

β-CD in Saline)
≥ 2.5 mg/mL (4.41 mM) Clear solution

10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (4.41 mM) Clear solution

Stability and Storage
Proper storage and handling are critical to maintain the integrity of BMS-199264.

Table 2: Stability and Storage Recommendations for
BMS-199264 Hydrochloride

Form
Storage
Temperature

Duration Notes

Powder 4°C
Short-term (days to

weeks)

Sealed, away from

moisture.

Powder -20°C
Long-term (months to

years)

Sealed, away from

moisture.

In Solvent -80°C Up to 6 months

Aliquot to prevent

repeated freeze-thaw

cycles.

In Solvent -20°C Up to 1 month

Aliquot to prevent

repeated freeze-thaw

cycles.

Mechanism of Action: Selective Inhibition of F1F0
ATP Hydrolase
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During myocardial ischemia, the decrease in the proton motive force across the inner

mitochondrial membrane causes the F1F0 ATP synthase to reverse its function, hydrolyzing

ATP to pump protons out of the mitochondrial matrix. This futile cycle exacerbates ATP

depletion. BMS-199264 selectively inhibits this ATP hydrolase activity, preserving cellular ATP

levels during ischemic events.[1]

Mechanism of Action of BMS-199264 during Myocardial Ischemia
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Mechanism of BMS-199264 in Myocardial Ischemia.

Experimental Protocols
General Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of thermodynamic solubility.
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Preparation of Media: Prepare buffers at relevant physiological pH values (e.g., 1.2, 4.5, 6.8,

7.4).

Sample Preparation: Add an excess amount of BMS-199264 to flasks containing a known

volume of each medium. The presence of undissolved solid is essential for equilibrium.

Equilibration: Seal the flasks and agitate at a constant temperature (e.g., 25°C or 37°C) for a

sufficient period (e.g., 24-72 hours) to reach equilibrium.

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to

sediment.

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a

suitable membrane (e.g., 0.22 µm), and determine the concentration of BMS-199264 using a

validated analytical method such as HPLC-UV.

Stability-Indicating HPLC Method Development and
Forced Degradation Studies
This protocol provides a framework for assessing the stability of BMS-199264.

Method Development: Develop a reverse-phase HPLC method capable of separating BMS-
199264 from potential degradation products. Key parameters to optimize include column

chemistry, mobile phase composition (including pH and organic modifier), flow rate, and

detection wavelength.

Forced Degradation Studies: Subject BMS-199264 to stress conditions to induce

degradation. This helps in understanding the degradation pathways and validates the

stability-indicating nature of the analytical method.

Acid Hydrolysis: Treat with 0.1 N HCl at elevated temperature (e.g., 60°C).

Base Hydrolysis: Treat with 0.1 N NaOH at elevated temperature (e.g., 60°C).

Oxidation: Treat with 3% H2O2 at room temperature.

Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).
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Photodegradation: Expose the drug substance to light according to ICH Q1B guidelines.

Analysis: Analyze the stressed samples using the developed HPLC method. Peak purity

analysis of the parent drug peak should be performed to ensure no co-eluting degradation

products.

Forced Degradation Workflow for BMS-199264

BMS-199264 Sample
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Forced Degradation Experimental Workflow.

F1F0 ATP Hydrolase Inhibition Assay in
Submitochondrial Particles (SMPs)
This assay determines the inhibitory effect of BMS-199264 on the hydrolase activity of F1F0

ATP synthase.
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Preparation of SMPs: Isolate mitochondria from a suitable source (e.g., bovine heart) and

prepare SMPs by sonication and centrifugation.

Assay Buffer: Prepare an assay buffer containing components such as sucrose, MgCl2, and

a pH buffer (e.g., Tris-HCl, pH 8.0).

Reaction Initiation: Add SMPs to the assay buffer containing a known concentration of ATP.

The hydrolysis of ATP will lead to the production of ADP and inorganic phosphate (Pi),

causing a decrease in pH. This can be monitored using a pH-sensitive indicator or a pH

meter.

Inhibitor Addition: Perform the assay in the presence and absence of various concentrations

of BMS-199264.

Data Analysis: Calculate the rate of ATP hydrolysis from the rate of change in the measured

signal. Determine the IC50 value for BMS-199264 by plotting the percentage of inhibition

against the logarithm of the inhibitor concentration.

Isolated Rat Heart Langendorff Model of Myocardial
Ischemia
This ex vivo model is used to assess the cardioprotective effects of BMS-199264.

Heart Isolation and Perfusion: Anesthetize a rat, perform a thoracotomy, and rapidly excise

the heart. Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion

with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C.

Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).

Drug Perfusion: Perfuse the heart with Krebs-Henseleit buffer containing BMS-199264 or

vehicle for a defined period before inducing ischemia.

Global Ischemia: Induce global ischemia by stopping the perfusion for a specific duration

(e.g., 30 minutes).

Reperfusion: Reinitiate perfusion and monitor the recovery of cardiac function (e.g., left

ventricular developed pressure, heart rate) for a set period (e.g., 60-120 minutes).
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Biochemical Analysis: At the end of the experiment, freeze the heart tissue for subsequent

analysis of ATP levels or infarct size determination.

Measurement of ATP in Cardiac Tissue by HPLC
This protocol details the quantification of ATP from heart tissue samples.

Tissue Homogenization: Homogenize the frozen cardiac tissue in a cold solution of

perchloric acid (e.g., 0.4 M) to precipitate proteins and extract nucleotides.

Neutralization: Neutralize the extract with a potassium hydroxide solution to precipitate

potassium perchlorate.

Centrifugation and Filtration: Centrifuge the neutralized extract to pellet the precipitate. Filter

the supernatant through a 0.22 µm filter.

HPLC Analysis: Analyze the filtrate by reverse-phase HPLC with UV detection. Use a

suitable mobile phase (e.g., a phosphate buffer with an ion-pairing agent) to separate ATP

from other nucleotides like ADP and AMP.

Quantification: Quantify the ATP concentration by comparing the peak area to a standard

curve generated with known concentrations of ATP.
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Experimental Workflow for Assessing Cardioprotective Effects
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Endpoint Analysis
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Workflow for Cardioprotective Assessment.

Conclusion
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BMS-199264 represents a targeted therapeutic strategy for mitigating ischemic injury by

selectively inhibiting F1F0 ATP hydrolase. This guide provides essential data on its solubility

and stability, crucial for its preclinical development. The detailed experimental protocols offer a

foundation for researchers to further investigate its pharmacological properties and therapeutic

potential. The provided visualizations aim to clarify the compound's mechanism of action and

the experimental workflows for its evaluation. As research in mitochondrial bioenergetics

continues, the selective modulation of F1F0 ATP synthase/hydrolase activity with compounds

like BMS-199264 holds significant promise for the treatment of ischemic pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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